(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid

Description

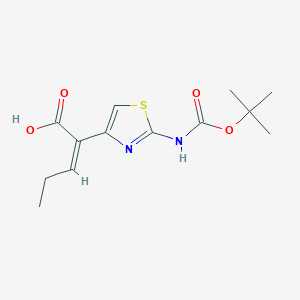

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid (CAS: 86978-24-7) is a synthetic organic compound with the molecular formula C₁₃H₁₈N₂O₄S and a molecular weight of 298.36 g/mol . It features a thiazole ring substituted at the 4-position with a (Z)-configured pent-2-enoic acid chain and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the thiazole . This compound is primarily utilized in life sciences research as a fluorescence probe for protein binding studies and as an intermediate in pharmaceutical synthesis, particularly for cephalosporin antibiotics .

Key physicochemical properties include:

Properties

IUPAC Name |

(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXNSLABECPEMI-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86978-24-7 | |

| Record name | (αZ)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-propylidene-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86978-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-2-(2-t-Butoxycarbonylamino-4-thiazolyl)pent-2-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086978247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-2-(2-t-butoxycarbonylamino-4-thiazolyl)pent-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid, commonly referred to as BTAP, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BTAP has the following characteristics:

| Property | Details |

|---|---|

| CAS Number | 86978-24-7 |

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 298.36 g/mol |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

The compound features a thiazole ring and a pentenoic acid moiety, which are critical for its biological activity.

Research indicates that BTAP may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : BTAP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Modulation of Signaling Pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling cascades that regulate cellular functions such as growth and differentiation .

- Antioxidant Activity : Preliminary studies suggest that BTAP possesses antioxidant properties, which could contribute to its therapeutic potential against oxidative stress-related diseases.

Anticancer Properties

BTAP has been evaluated for its anticancer effects in various studies:

- Cell Viability Assays : In vitro studies demonstrated that BTAP inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency .

- Mechanistic Studies : The compound was found to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Antimicrobial Activity

BTAP exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies reported that BTAP effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .

- Fungal Activity : The compound also showed antifungal activity against Candida species, suggesting a broad-spectrum antimicrobial profile.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of BTAP:

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with BTAP significantly reduced tumor size compared to control groups, supporting its use as a potential anticancer agent .

- Combination Therapy : Research indicated that BTAP could enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a synergistic effect that warrants further investigation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to (Z)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid showed effectiveness against various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

Thiazole-containing compounds have been explored for their anticancer activities. In vitro studies have shown that modifications of thiazole structures can induce apoptosis in cancer cells. The compound's ability to inhibit specific signaling pathways associated with cancer proliferation is currently under investigation .

Building Block for Peptide Synthesis

The tert-butoxycarbonyl (Boc) group present in the compound serves as a protective group in peptide synthesis. This application is crucial for the synthesis of complex peptides and proteins, allowing for selective reactions without interfering with amino acid side chains .

Synthesis of Novel Thiazole Derivatives

The compound can be utilized as a precursor in the synthesis of novel thiazole derivatives through various chemical transformations, including cyclization and substitution reactions. These derivatives may possess enhanced biological activities, expanding the scope of thiazole chemistry .

Pesticide Development

Thiazole derivatives are known for their potential as agrochemicals. Research into the application of this compound suggests that it may play a role in developing new pesticides or herbicides due to its biological activity against plant pathogens .

Case Studies

Comparison with Similar Compounds

(Z)-2-(2-(((Benzyloxy)carbonyl)amino)thiazol-4-yl)-5-ethoxy-5-oxopent-2-enoic Acid

- CAS : 1140311-29-0

- Molecular Formula : C₁₈H₁₈N₂O₆S

- Key Differences: Replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group and introduces an ethoxy ester at the pentenoic acid chain.

- Application : Identified as Ceftibuten Impurity 3 , highlighting its role in antibiotic quality control .

(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-Butoxycarbonylmethoxyimino)acetic Acid

- CAS : 74440-02-1

- Molecular Formula : C₁₁H₁₆N₄O₅S

- Key Differences: Features an oxyiminoacetic acid moiety instead of pent-2-enoic acid, with a Boc-protected methoxy group.

- Application : Intermediate in β-lactam antibiotic synthesis .

Thiazole-Based Anticancer Analogues

(Z)-5-(4-Nitrobenzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one

(Z)-2-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) Substituted Acids

- Key Differences : Incorporates a thiophene ring instead of the Boc group and modifies the acid chain.

- Application : Explored for antitumor and antimicrobial properties .

Pharmaceutical Impurities and Isomers

Cefcapene Pivoxil Impurity 42

(E)-Isomer of the Target Compound

- Key Difference: (E)-configuration of the pent-2-enoic acid chain.

Research Findings and Significance

- Stereochemical Influence : The (Z)-configuration in the target compound enhances binding specificity in protein interaction studies compared to (E)-isomers .

- Boc Group Utility: The Boc-protected amino group improves stability during synthetic steps, making it preferable over Cbz or formamidino groups in antibiotic intermediates .

- Pharmaceutical Relevance : Structural analogues of this compound are critical for synthesizing ceftibuten and cefcapene pivoxil , underscoring its role in antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with tert-butoxycarbonyl (Boc)-protected thiazole intermediates, as Boc groups enhance stability during coupling reactions. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole moiety to the pentenoic acid backbone .

- Step 2 : Optimize stereochemistry by controlling reaction temperature (0–5°C for Z-configuration retention) and solvent polarity (e.g., DMF for improved solubility of intermediates) .

- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (C18 reverse-phase for polar byproducts) .

- Key Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Coupling Agent | EDC/HCl with DMAP | 75% → 88% |

| Solvent | Anhydrous DMF | Reduced side-products |

| Temperature | 0–5°C | Z:E ratio > 9:1 |

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR : Use - and -NMR to confirm Boc group integrity (δ 1.4 ppm for tert-butyl protons) and Z-configuration (J = 10–12 Hz for cis-coupled olefinic protons) .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguity, particularly for thiazole ring orientation .

- HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products .

Q. How does the Boc group influence the compound’s stability during storage and reactions?

- Methodology :

- Stability Testing : Store the compound at –20°C under argon to prevent Boc deprotection. Monitor degradation via HPLC at pH 7.4 (phosphate buffer, 37°C) over 72 hours .

- Role of Boc : The Boc group minimizes nucleophilic attack on the thiazole amine, reducing hydrolysis. However, it is labile under acidic conditions (TFA/CHCl for deprotection) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the Z-configuration in this compound?

- Methodology :

- Computational Modeling : Use DFT calculations to analyze transition-state energies for Z vs. E isomer formation. Polar solvents stabilize the Z-configuration via hydrogen bonding with the carboxylate group .

- Kinetic Studies : Track isomerization rates under varying temperatures (Arrhenius plots confirm lower activation energy for Z-formation) .

Q. How can researchers evaluate the biological activity of this compound against disease-relevant targets?

- Methodology :

- In Silico Screening : Perform molecular docking (e.g., GOLD software) with thiazole-binding enzymes (e.g., tyrosine kinases or bacterial penicillin-binding proteins) .

- In Vitro Assays : Use fluorimetric assays to measure IC values against cancer cell lines (e.g., MCF-7), noting thiazole-mediated apoptosis .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodology :

- Meta-Analysis : Compare solvent systems (e.g., DMF vs. THF) and catalyst loads (e.g., DMAP 5% vs. 10%) across studies to identify reproducibility issues .

- Control Experiments : Replicate key steps (e.g., Boc deprotection) under standardized conditions to isolate variables affecting yield .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

- Methodology :

- Modular Synthesis : Replace the pentenoic acid chain with substituted acrylates (e.g., ethyl or benzyl esters) to alter lipophilicity and bioavailability .

- Bioisosteres : Substitute the thiazole ring with oxazole or imidazole cores to modulate target affinity .

Data Contradiction Analysis

Q. Why do some studies report divergent Z:E ratios for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.